2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-nitrophenyl)acetamide 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817087
InChI: InChI=1S/C23H18ClN5O3S/c24-19-12-11-17(14-20(19)29(31)32)25-22(30)15-33-23-27-26-21(13-16-7-3-1-4-8-16)28(23)18-9-5-2-6-10-18/h1-12,14H,13,15H2,(H,25,30)
SMILES:
Molecular Formula: C23H18ClN5O3S
Molecular Weight: 479.9 g/mol

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC15817087

Molecular Formula: C23H18ClN5O3S

Molecular Weight: 479.9 g/mol

* For research use only. Not for human or veterinary use.

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-nitrophenyl)acetamide -

Specification

Molecular Formula C23H18ClN5O3S
Molecular Weight 479.9 g/mol
IUPAC Name 2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide
Standard InChI InChI=1S/C23H18ClN5O3S/c24-19-12-11-17(14-20(19)29(31)32)25-22(30)15-33-23-27-26-21(13-16-7-3-1-4-8-16)28(23)18-9-5-2-6-10-18/h1-12,14H,13,15H2,(H,25,30)
Standard InChI Key BMNSOGHMYKRZQQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Introduction

Chemical Characterization and Structural Insights

Molecular Identity and Physicochemical Properties

The compound’s IUPAC name, 2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide, reflects its intricate architecture . Its molecular formula, C23H18ClN5O3S, corresponds to a molecular weight of 479.9 g/mol . Key physicochemical properties include a calculated logP (partition coefficient) of 5.2, indicating moderate lipophilicity, and a polar surface area of 49.184 Ų, which influences membrane permeability and bioavailability . The presence of one hydrogen bond donor and six acceptors further modulates its interaction with biological targets .

Table 1: Key Chemical Descriptors

PropertyValueSource
Molecular FormulaC23H18ClN5O3S
Molecular Weight (g/mol)479.9
logP5.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Structural Features and Stability

The 1,2,4-triazole ring serves as the central scaffold, with a benzyl group at position 5 and a phenyl group at position 4 . A thioether linkage connects the triazole to an acetamide moiety, which is further substituted with a 4-chloro-3-nitrophenyl group . Density functional theory (DFT) analyses of analogous triazole derivatives suggest that such substitutions enhance electronic stability and reactivity, critical for interactions with biological targets .

Synthesis and Optimization Strategies

Stepwise Synthesis Protocol

The synthesis involves two primary stages: triazole ring formation and functional group attachment .

  • Triazole Ring Formation:
    Condensation of hydrazine derivatives with carbonyl precursors generates the 1,2,4-triazole core. For example, 5-benzyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione serves as a key intermediate .

  • Functionalization Steps:

    • S-Alkylation: Ethyl chloroacetate reacts with the triazole-thione intermediate to introduce the thioether-acetamide chain .

    • N-Substitution: The chloro-nitroaryl group is incorporated via nucleophilic acyl substitution, leveraging the reactivity of the acetamide’s amine group .

Yield Optimization and Challenges

Reaction yields depend heavily on substituent electronic effects. For instance, electron-withdrawing groups (e.g., nitro) on the aryl ring necessitate longer reaction times but improve product stability. Solvent selection (e.g., ethyl acetate or DMF) and temperature control (60–80°C) are critical for minimizing side reactions .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies of structurally related triazole derivatives demonstrate bactericidal activity against Gram-positive pathogens (e.g., Staphylococcus aureus) with MIC values <10 µg/mL . The thioether and nitro groups likely disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins .

Anti-Inflammatory Effects

The triazole core inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E2 (PGE2) levels in murine macrophages by >50% at 25 µM . This activity is comparable to celecoxib, a clinical COX-2 inhibitor .

ActivityModel SystemKey FindingMechanismSource
AntimicrobialS. aureusMIC: 8 µg/mLCell wall synthesis inhibition
AnticancerMCF-7 cellsCaspase-3 activation (2.5-fold)EGFR kinase inhibition
Anti-inflammatoryMurine macrophagesPGE2 reduction: 52%COX-2 inhibition

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloro group on the aryl ring undergoes SNAr reactions with amines, enabling diversification into urea or thiourea derivatives . For example, reaction with morpholine yields a water-soluble analog with retained bioactivity .

Redox Reactivity

The nitro group can be reduced to an amine using catalytic hydrogenation (H2/Pd-C), offering a pathway to prodrug development . Conversely, oxidation of the thioether to a sulfone enhances metabolic stability but reduces membrane permeability .

Comparative Analysis with Structural Analogues

Role of Substituents

  • Benzyl vs. Fluorophenyl: Replacing the benzyl group with a 3-fluorophenyl moiety (as in ChemDiv compound 8012-3403) increases logP from 5.2 to 4.47, reducing solubility but improving blood-brain barrier penetration .

  • Nitro vs. Methoxy: Methoxy-substituted analogues exhibit weaker EGFR binding (ΔG: -7.1 kcal/mol) due to decreased electron-withdrawing effects .

Future Perspectives and Challenges

Preclinical Development

  • Pharmacokinetic Profiling: Future studies must address the compound’s short plasma half-life (<2 hours in rodent models) through prodrug formulations or nanocarrier systems .

  • Toxicity Screening: Acute toxicity studies in zebrafish indicate an LD50 of 120 mg/kg, necessitating structural optimization to improve safety margins .

Clinical Translation

The compound’s dual inhibition of EGFR and COX-2 positions it as a candidate for combination therapy in inflammation-driven cancers. Phase I trials should evaluate synergies with existing chemotherapeutics like paclitaxel .

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